![molecular formula C10H10O4 B1267631 [4-(Acetyloxy)phenyl]acetic acid CAS No. 38177-33-2](/img/structure/B1267631.png)
[4-(Acetyloxy)phenyl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to [4-(Acetyloxy)phenyl]acetic acid often involves regioselective bromination, condensation, and enzymatic reduction methods. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized using bromine in acetic acid, yielding an 84% success rate (Guzei, Gunderson, & Hill, 2010). Another method described involves the enantioselective reduction of α-ketoacid precursors, highlighting various approaches including enzymatic and microbial transformations (Schmidt et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound exhibits interesting features, such as the almost coplanar orientation of substituents like methoxy groups with the phenyl ring and the specific tilting of the acetic acid substituent. These structural details are crucial for understanding the compound's behavior in various reactions and environments (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The chemical behavior of this compound and its derivatives involves a variety of reactions, such as condensation with chloracetic acid to form new compounds. These reactions often result in physiologically active compounds, suggesting a wide range of potential applications in various chemical contexts (Radu et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding how this compound interacts with other substances and how it can be manipulated in laboratory settings. The crystal and molecular structure of related compounds, showcasing specific configurations and hydrogen bonding patterns, provides insights into the stability and reactivity of these molecules (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity, acidity, and the potential for various chemical modifications, are pivotal for their utility in synthetic chemistry. Studies on the synthesis and characterization of new derivatives reveal the versatility and wide applicability of these compounds in creating physiologically active substances and materials with desired chemical functionalities (Radu et al., 2002).
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that substituted (2-phenoxyphenyl)acetic acids, including derivatives similar to [4-(Acetyloxy)phenyl]acetic acid, exhibit anti-inflammatory activity. Studies indicate that halogen substitution in the phenoxy ring enhances this activity. Notably, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a related compound, demonstrated significant potency with low toxicity, including ulcerogenicity (Atkinson et al., 1983).
Antioxidant Activities
A study on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, a derivative of this compound, found that it exhibited antioxidant activities as determined by DPPH radical scavenging method (Wenshan Ren, 2004).
Species Differences in Biotransformation
Research on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a structurally related compound, highlights the differences in biotransformation across species. This is relevant for understanding how similar compounds, like this compound, might behave differently in various organisms (Pottier et al., 1978).
Plant Regeneration Applications
A study on 4-Phenylbutyric acid, which shares a phenylacetic acid moiety with this compound, demonstrated its potential to promote plant regeneration by mimicking the effect of exogenous auxin. This suggests possible applications in plant tissue culture and research on plant β-oxidation pathways (Iwase et al., 2022).
Crystal Structure Analysis
The crystal structure of related compounds, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate, has been analyzed, revealing insights into molecular interactions and hydrogen bonding patterns. This kind of analysis is crucial for understanding the chemical properties and potential applications of similar compounds like this compound (Prayzner et al., 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
The acetoxy group in the compound is an activated ester form of acetic acid , which could potentially interact with its targets in the body.
Biochemical Pathways
Phenylacetic acid, a related compound, is involved in the urea cycle . It’s also worth noting that indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Phenylacetic acid, a related compound, is known to be metabolized by phenylacetate esterases found in the human liver cytosol .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s possible that [4-(Acetyloxy)phenyl]acetic acid could have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the physicochemical properties of phenylacetic acid, a related compound, have a significant impact on its properties in chemical reactions and on possible applications in science and industry .
properties
IUPAC Name |
2-(4-acetyloxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTJRKVPYCQVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959104 | |
Record name | [4-(Acetyloxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38177-33-2 | |
Record name | NSC49141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-(Acetyloxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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